molecular formula C8H6BF6KO B13473715 Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate

Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate

Katalognummer: B13473715
Molekulargewicht: 282.03 g/mol
InChI-Schlüssel: PCXQSVVTGQLZPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of trifluoromethyl groups in the compound enhances its stability and reactivity, making it a valuable reagent in both academic and industrial research.

Vorbereitungsmethoden

The synthesis of potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide typically involves the reaction of boronic acids or boronate esters with potassium trifluoroborate salts. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes. Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide exerts its effects involves the interaction of its boron atom with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H6BF6KO

Molekulargewicht

282.03 g/mol

IUPAC-Name

potassium;trifluoro-[3-methoxy-5-(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C8H6BF6O.K/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15;/h2-4H,1H3;/q-1;+1

InChI-Schlüssel

PCXQSVVTGQLZPJ-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC(=CC(=C1)OC)C(F)(F)F)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.